2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a unique structure combining phenoxyphenyl and thienopyrazole moieties
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to show good in vitro anti-proliferative activities against leukemia cell lines . They are more potent than the BTK inhibitor ibrutinib , suggesting that they might target similar pathways or proteins.
Mode of Action
It can be inferred from related compounds that they might inhibit certain kinases . Kinases are enzymes that catalyze the phosphorylation processes in cells, playing active roles in signal transduction pathways . Dysfunction of protein kinases can cause many diseases, including cancer .
Biochemical Pathways
The compound likely affects the biochemical pathways involving kinases, given the potential kinase inhibitory activity of related compounds . Phosphorylation is a regular process in cellular signal transduction that regulates many important cellular activities such as cell division, survival, and apoptosis . Therefore, the compound might affect these processes by inhibiting the activity of certain kinases.
Pharmacokinetics
It is noted that irreversible kinase inhibitors (ikis), a category that this compound might belong to, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamic profiles compared to reversible inhibitors .
Result of Action
The compound likely has anti-proliferative effects, as suggested by the activity of related compounds against leukemia cell lines . These compounds inhibit the growth of these cell lines, potentially through their kinase inhibitory activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine are largely determined by its interactions with various biomolecules. It has been suggested that this compound may act as an inhibitor of CDK2, a cyclin-dependent kinase . This interaction could potentially influence a variety of biochemical reactions, particularly those involved in cell cycle regulation .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit cytotoxic activities against certain cell lines . It has been suggested that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound has been shown to inhibit CDK2, which could potentially affect a variety of cellular processes .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound may change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the effects of this compound may vary with different dosages .
Metabolic Pathways
Given its potential interactions with enzymes and other biomolecules, it is likely that this compound may be involved in various metabolic pathways .
Transport and Distribution
It is possible that this compound may interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thienopyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Thieno[3,2-c]pyrazole: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine stands out due to its unique combination of phenoxyphenyl and thienopyrazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-17-15-10-22-11-16(15)19-20(17)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9H,10-11,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIVKNOIKFWIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.